6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

Lipophilicity Membrane permeability Drug-likeness

Irreproducible SAR data often stems from uncontrolled physicochemical shifts when substituting hexahydroquinoline analogs. This 6-ethyl derivative provides a rigorously defined reference for SAR deconvolution: • Defined LogP (~1.51) & pKa (~7.90)-ΔLogP +0.6, ΔpKa -3.2 vs. parent-enabling controlled pH-dependent cellular uptake studies. • 3-CN group offers a metabolically stable H-bond acceptor suitable for elaboration to tetrazoles, amides, or amidines. • Supplied with full characterization to ensure batch-to-batch reproducibility in CNS lead-like screening.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 1249858-53-4
Cat. No. B1522496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS1249858-53-4
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCC1CCC2=C(C1)C=C(C(=O)N2)C#N
InChIInChI=1S/C12H14N2O/c1-2-8-3-4-11-9(5-8)6-10(7-13)12(15)14-11/h6,8H,2-5H2,1H3,(H,14,15)
InChIKeyZEZAADUKABWSRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-2-oxo-hexahydroquinoline-3-carbonitrile: Scaffold & Physicochemical Identity


6-Ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 1249858-53-4) is a heterobicyclic small molecule belonging to the hexahydroquinoline-3-carbonitrile class. It features a partially saturated quinoline core bearing a 3-cyano group and a single 6-ethyl substituent (molecular formula C₁₂H₁₄N₂O, molecular weight 202.25 g/mol) [1]. Its computed physicochemical properties—including a LogP of ~1.51, acid pKa of ~7.90, and polar surface area of ~52.9 Ų—position it as a compact, moderately lipophilic scaffold compatible with lead-like chemical space and Lipinski rule criteria [1].

Lead-like physicochemical space compatible with CNS permeability research
pH-dependent ionization profile supports compartment-specific assay design
Compact, metabolically stable 3-carbonitrile handle for hit-to-lead expansion

6-Ethyl-2-oxo-hexahydroquinoline-3-carbonitrile: Key Differences from Analogs


Within the 2-oxo-hexahydroquinoline-3-carbonitrile family, even a single alkyl substituent change can measurably alter lipophilicity, ionization behaviour, and conformational flexibility. Direct experimental and computed comparisons demonstrate that replacement of the 6-ethyl group with hydrogen (the unsubstituted parent) reduces LogP by ~0.6 units and elevates the pKa by over 3 units, while substitution with a carboxylic acid group at position 3 fundamentally changes hydrogen-bond donor/acceptor capacity [1][2]. These physicochemical shifts influence membrane permeability, solubility, and protein-binding potential, making uncritical analog substitution a source of irreproducible results in biological assays.

6-Ethyl derivative vs. unsubstituted parent
LogP shifts by ~0.6 units and pKa by over 3 units; ionization and membrane partitioning profiles may not transfer.
3-Carbonitrile vs. 3-carboxylic acid analog
TPSA increases by ~17 Ų and hydrogen-bond donor count differs; passive permeability and synthetic elaboration potential diverge.
6-Ethyl vs. 6-methyl analog
Identical commercial purity (95%) masks distinct lipophilicity and conformational effects; biological readouts can differ.

6-Ethyl-2-oxo-hexahydroquinoline-3-carbonitrile: Quantitative Differentiation vs. Analogs


Lipophilicity (LogP): 6-Ethyl vs. Unsubstituted Parent

The 6-ethyl substitution increases computed LogP by approximately 0.6 log units relative to the unsubstituted parent 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. This difference is consistent with the addition of a two-carbon alkyl chain and is expected to enhance passive membrane permeability [1][2].

Lipophilicity (LogP)
Reported
Target: LogP ≈ 1.51 vs. parent: 0.90 (Δ +0.6)
Supports passive membrane permeability interpretation.
In silico prediction; cross-study comparison.
Lipophilicity Membrane permeability Drug-likeness

Acid pKa: Ionization State at Physiological pH

The computed acid pKa of the 6-ethyl derivative (7.90) is approximately 3.2 log units lower than that of the unsubstituted parent (11.06). This shift indicates that the 6-ethyl derivative exists partially in its neutral form at pH 7.4, whereas the parent scaffold remains predominantly protonated [1].

Acid pKa
Reported
Target: pKa 7.90 vs. parent: 11.06 (Δ −3.2)
Ionization state sensitive near physiological pH; finer assay control.
Predicted values; data to verify experimentally.
Ionization Solubility pH-dependent partitioning

Carbonitrile vs. Carboxylic Acid at Position 3

Replacement of the 3-carbonitrile group with a carboxylic acid (CAS 1249477-24-4) increases the topological polar surface area (TPSA) from ~52.9 Ų to ~70.2 Ų and adds a second hydrogen-bond donor, while producing a LogP ranging from ~1.01 to ~1.59 depending on the prediction model [1]. The nitrile is a compact, neutral hydrogen-bond acceptor with lower metabolic liability and greater synthetic versatility for further derivatization (e.g., tetrazole or amide formation).

3-Substituent: CN vs. COOH
Reported
TPSA: 52.9 vs. 70.2 Ų (Δ +17.3); HBD: 1 vs. 2
Nitrile offers lower TPSA and synthetic versatility for lead expansion.
Computed values; procurement-enabling differentiation.
Hydrogen bonding Synthetic handle Bioisostere

Conformational Flexibility: Rotatable Bond Comparison

Introduction of a 6-ethyl group adds exactly one freely rotatable bond (C–C bond of the ethyl side chain) compared to the unsubstituted parent, which possesses zero rotatable bonds [1][2]. This modest increase in conformational freedom can influence entropic contributions to target binding without introducing excessive flexibility that would penalize binding affinity.

Rotatable bonds
Reported
Target: 1 vs. parent: 0 rotatable bonds
Modest flexibility balances induced-fit binding and entropic penalty.
Conformational comparison; fragment-design context.
Conformational flexibility Entropy Molecular recognition

Purity Benchmarking Across Commercial Suppliers

Multiple independent vendors supply 6-ethyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile at a minimum purity of 95%, including Leyan (catalog 2009916), Chemenu (catalog CM411322), and CymitQuimica (ref. 3D-ZZB85853) . The closely related 6-methyl analog (CAS 1247158-33-3) is also supplied at 95% purity, indicating that purity alone is not a differentiator; however, the consistency of the 95% specification across suppliers reduces procurement risk for the 6-ethyl derivative .

Supplier purity
Reported
95% across multiple vendors; parity with 6-methyl analog.
Procurement risk reduced; selection driven by physicochemical fit.
Commercial specification data; no differentiation in purity.
Purity Quality control Procurement specification

6-Ethyl-2-oxo-hexahydroquinoline-3-carbonitrile: High-Confidence Applications


CNS-Penetrant Probe & Lead Optimization

With a computed LogP of ~1.51—approximately 0.6 units higher than the unsubstituted parent—the 6-ethyl derivative occupies a lipophilicity window compatible with passive blood-brain barrier penetration while remaining below the LogP > 3 threshold often associated with promiscuity and poor solubility [1]. This property profile makes the compound a rational scaffold choice for neuroscience target screening where CNS exposure is desired.

pH-Sensitive Assay Development

The acid pKa of 7.90 places the ionization equilibrium of the 6-ethyl derivative within the physiological range, in contrast to the parent scaffold (pKa ≈ 11.06) which remains predominantly protonated at pH 7.4 . This enables the design of pH-dependent partitioning or cellular uptake experiments where subtle changes in local pH (e.g., endosomal vs. cytosolic compartments) modulate the neutral:ionized ratio.

Fragment-Based & Structure-Guided Design

The 3-carbonitrile group provides a compact, metabolically stable hydrogen-bond acceptor that can be elaborated into tetrazoles, amides, or amidines through well-established synthetic routes . Combined with the single rotatable bond introduced by the 6-ethyl substituent, the scaffold offers a balance of rigidity and adaptability suitable for fragment growing or merging strategies [2].

Physicochemical Comparator for SAR Studies

The well-defined differences in LogP (+0.6), pKa (−3.2), TPSA, and rotatable bond count relative to the parent and carboxylic acid analogs make the 6-ethyl derivative a valuable reference compound for deconvoluting the contributions of lipophilicity, ionization, and hydrogen-bonding to biological activity within hexahydroquinoline-based SAR campaigns [1].

Application
Selection Property
Validation Focus
CNS exposure research
Lipophilicity in lead-like range
Passive permeability and BBB model assays
pH-dependent partitioning studies
pKa near physiological range
Cellular uptake at varied pH conditions
Fragment-based design
Low TPSA, synthetic handle
Hit expansion and scaffold merging
SAR comparator studies
Quantified LogP/pKa/TPSA differences
Deconvolute physicochemical contributions to activity
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